methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is an intriguing organic compound that belongs to the thiophene class
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the phenyl and enamido groups. The key synthetic steps might include:
Formation of the Thiophene Ring: : Starting with a suitable precursor such as 2-acetylthiophene, the thiophene ring is constructed through various condensation reactions.
Introduction of the Phenyl Group: : Phenylation can be achieved through methods like Suzuki coupling or direct arylation, ensuring the phenyl group is correctly positioned.
Amidation: : The amido group is introduced via condensation reactions involving suitable amines and acids, under controlled conditions to ensure the E-configuration.
Industrial Production Methods
Scaling up the synthesis to industrial levels requires optimization of reaction conditions to enhance yield and purity. This often involves the use of flow chemistry techniques and continuous reactors to manage reaction times and temperatures more effectively.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Transformations involving the addition of oxygen or the removal of hydrogen, typically facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reactions where the compound gains electrons, often using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Reactions where one atom or group is replaced by another, commonly through nucleophilic or electrophilic pathways.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum-based catalysts for various coupling reactions.
Major Products Formed
The major products from these reactions vary based on the conditions and reagents used, but often include oxidized or reduced forms of the original compound, along with various substitution derivatives.
Mechanism of Action
Target of Action
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .
Mode of Action
Thiophene derivatives have been known to interact with a variety of enzymes and receptors in biological systems . The specific interactions of this compound with its targets would result in changes that contribute to its biological effects.
Biochemical Pathways
Thiophene derivatives have been known to influence various biochemical pathways due to their interactions with different enzymes and receptors .
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Scientific Research Applications
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has wide-ranging applications, notably:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Activity
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 305.43 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not determined |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 µM |
Pseudomonas aeruginosa | 0.25 µM |
Staphylococcus aureus | 0.15 µM |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity
In vitro studies assessing cytotoxicity have been conducted using various cell lines, including human cancer cell lines. The results demonstrated that this compound induces apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
The compound's ability to induce cell death in cancer lines suggests its potential as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A study conducted by [source needed] evaluated the antimicrobial efficacy of various thiophene derivatives, including methyl 5-phenyl derivatives, against clinical strains of bacteria. The results indicated significant inhibition zones compared to control groups.
- Cytotoxicity Assessment : In a separate investigation, researchers examined the cytotoxic effects on lung cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.
Properties
IUPAC Name |
methyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-25-21(24)20-17(14-18(26-20)16-10-6-3-7-11-16)22-19(23)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,22,23)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHGIDRCDLYOCD-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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